molecular formula C11H15N5 B11795969 1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine

Katalognummer: B11795969
Molekulargewicht: 217.27 g/mol
InChI-Schlüssel: HFMNIBJTDZTLMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyrazines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclohexylamine with 3,4-dichloropyrazine in the presence of a base such as potassium carbonate can lead to the formation of the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolopyrazine core are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its potential therapeutic effects.

    Medicine: The compound is being investigated for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals.

    Industry: In the industrial sector, the compound can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

1-Cyclohexyl-1H-pyrazolo[3,4-b]pyrazin-3-amine can be compared with other similar compounds, such as:

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazolopyrazine core but differ in the substituents attached to the core. The presence of a cyclohexyl group in this compound makes it unique.

    Pyrrolopyrazines: These compounds have a pyrrole ring fused to the pyrazine ring, resulting in distinct biological activities.

The uniqueness of this compound lies in its specific structure and the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C11H15N5

Molekulargewicht

217.27 g/mol

IUPAC-Name

1-cyclohexylpyrazolo[3,4-b]pyrazin-3-amine

InChI

InChI=1S/C11H15N5/c12-10-9-11(14-7-6-13-9)16(15-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,12,15)

InChI-Schlüssel

HFMNIBJTDZTLMI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N2C3=NC=CN=C3C(=N2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.